molecular formula C8H8BrI B13691610 1-Bromo-2,3-dimethyl-6-iodobenzene

1-Bromo-2,3-dimethyl-6-iodobenzene

Cat. No.: B13691610
M. Wt: 310.96 g/mol
InChI Key: UMFFYDPMTUWOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3-dimethyl-6-iodobenzene (CAS: 1805106-28-8) is a halogenated aromatic compound with the molecular formula C₈H₈BrI and a molecular weight of 311.06 g/mol . Its structure features a benzene ring substituted with bromine at position 1, methyl groups at positions 2 and 3, and iodine at position 6. The methyl groups introduce steric hindrance and electron-donating effects, while the halogens (Br and I) influence reactivity and regioselectivity in synthetic applications.

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

2-bromo-1-iodo-3,4-dimethylbenzene

InChI

InChI=1S/C8H8BrI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3

InChI Key

UMFFYDPMTUWOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)Br)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Bromo-2,3-dimethyl-6-iodobenzene

General Synthetic Strategy

The synthesis of 1-Bromo-2,3-dimethyl-6-iodobenzene typically involves:

  • Starting from a suitably substituted dimethylbenzene derivative.
  • Introduction of bromine and iodine substituents at specific positions on the aromatic ring.
  • Use of halogenation reactions, diazonium salt formation, and subsequent substitution to achieve regioselectivity.

This compound’s preparation is closely related to analogous halogenated benzene derivatives, such as 1-bromo-3-chloro-5-iodobenzene, which have been synthesized via diazonium salt intermediates and reductive deamination routes.

Specific Preparation Routes

Halogenation via Diazonium Salt Intermediate

A well-documented method involves the synthesis of a halogenated aniline precursor, followed by diazotization and subsequent substitution with halide ions.

  • Step 1: Preparation of 4-bromo-2,3-dimethyl-6-iodoaniline
    This intermediate is synthesized by selective halogenation of 2,3-dimethylaniline or related precursors, introducing bromine and iodine at the desired positions.

  • Step 2: Diazotization
    The aniline is treated with sodium nitrite in acidic aqueous solution at low temperature to form the diazonium salt.

  • Step 3: Halide Substitution
    The diazonium salt undergoes substitution with bromide ions to replace the diazonium group, yielding 1-bromo-2,3-dimethyl-6-iodobenzene.

This method is supported by analogous syntheses such as the microscale synthesis of 1-bromo-3-chloro-5-iodobenzene, where 4-bromo-2-chloro-6-iodoaniline is converted to the target compound via diazonium chemistry with good yields (75-80%) and straightforward purification by recrystallization.

Direct Halogenation of Dimethylbenzene Derivatives

Selective halogenation of 1,2-dimethylbenzene (o-xylene) derivatives can be achieved through controlled electrophilic aromatic substitution:

  • Bromination and iodination reactions are carried out under carefully controlled conditions to avoid polysubstitution.
  • Catalysts or halogen carriers such as iron(III) bromide or iodine monochloride may be used to improve regioselectivity.
  • Protection of methyl groups or steric hindrance can direct halogenation to the 1, 2, 3, and 6 positions.

This approach requires optimization of reaction temperature, solvent, and halogen source to achieve the desired substitution pattern without over-halogenation or side reactions.

Metal-Halogen Exchange and Cross-Coupling Reactions

Advanced synthetic routes involve:

  • Metal-halogen exchange reactions using organometallic reagents such as isopropyl magnesium chloride to selectively activate halogenated aromatic precursors.
  • Subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling) to install halogen substituents or other functional groups.

While these methods are more commonly used for complex substituted aromatics, they provide an alternative for precise installation of bromine and iodine substituents in multi-halogenated benzene rings.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Diazotization and Halide Substitution 4-bromo-2,3-dimethyl-6-iodoaniline Sodium nitrite, HCl, bromide source, low temp 75-80 High regioselectivity, good yields Requires multi-step precursor synthesis
Direct Electrophilic Halogenation 1,2-dimethylbenzene derivatives Bromine, iodine, FeBr3 or ICl, controlled temp Variable Simpler starting materials Difficult regioselectivity control
Metal-Halogen Exchange & Coupling Halogenated aromatic precursors Isopropyl magnesium chloride, cross-coupling catalysts Moderate High precision, scalable Requires organometallic reagents, complex setup

Detailed Research Findings and Notes

  • The diazonium salt method is the most reliable for obtaining 1-Bromo-2,3-dimethyl-6-iodobenzene with high purity and yield, as evidenced by analogous compounds’ syntheses.
  • Direct halogenation methods require careful control to prevent over-halogenation and to achieve the desired substitution pattern, which can be challenging due to the activating effect of methyl groups.
  • Metal-halogen exchange and cross-coupling strategies, while more complex, offer routes for functional group diversification and are useful in large-scale or industrial synthesis.
  • Purification typically involves recrystallization from methanol or other suitable solvents to obtain the compound as colorless needles or solid.
  • Safety considerations include handling diazonium salts with care due to their potential explosiveness and controlling halogenation reactions to prevent hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethyl-6-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogens with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl groups to carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding hydrocarbons.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can produce hydrocarbons or alcohols.

Scientific Research Applications

1-Bromo-2,3-dimethyl-6-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.

    Biological Studies: It is used in studies involving halogenated aromatic compounds and their biological activities.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethyl-6-iodobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of methyl groups can influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table highlights structurally related bromo-iodo benzene derivatives and their similarity scores (based on ):

Compound Name CAS RN Substituent Positions Molecular Formula Similarity Score
1-Bromo-2-chloro-6-iodobenzene 1369793-66-7 1-Br, 2-Cl, 6-I C₆H₃BrClI 0.90
1-Bromo-3-chloro-2-iodobenzene 450412-28-9 1-Br, 3-Cl, 2-I C₆H₃BrClI 0.90
1-Bromo-2,3-dimethyl-6-iodobenzene 1805106-28-8 1-Br, 2,3-(CH₃), 6-I C₈H₈BrI N/A

Key Observations :

  • The target compound’s methyl groups distinguish it from chloro-substituted analogues, reducing electrophilic substitution reactivity but enhancing steric bulk .
  • Similarity scores (0.83–0.90) for halogenated derivatives suggest shared reactivity patterns, such as susceptibility to cross-coupling reactions .

Physical Properties

Physical properties of selected bromo- and iodo-substituted benzenes are compared below (data inferred from ):

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
1-Bromo-2,3-difluorobenzene 192.98 234 1.724
Iodobenzene 204.01 188–190 1.823
1-Bromo-3-iodobenzene 283.92 ~250 (estimated) N/A
1-Bromo-2,3-dimethyl-6-iodobenzene 311.06 >250 (estimated) N/A

Analysis :

  • The target compound’s higher molecular weight (311.06 g/mol) compared to simpler analogues (e.g., iodobenzene: 204.01 g/mol) suggests elevated boiling points due to increased van der Waals forces .
  • Methyl groups likely reduce solubility in polar solvents compared to halogen-only derivatives .
1-Bromo-3-iodobenzene ():
  • Used in Suzuki couplings to synthesize biphenyl derivatives (e.g., 3'-bromo-2,3,4,5,6-pentaethyl-biphenyl).
  • Reacts with fluorinated alkynes to form heptadecafluorodec-1-ene derivatives .
1-Bromo-2,3-dimethyl-6-iodobenzene:
  • Steric Effects : Methyl groups at positions 2 and 3 hinder electrophilic attack at adjacent positions, directing reactions to the iodine-substituted site (position 6) .
  • Halogen Reactivity : Bromine (weaker C–Br bond) is more reactive than iodine in substitution reactions, enabling sequential functionalization .

Stability Considerations

  • Iodinated aromatic compounds are generally more stable than aliphatic iodo derivatives (e.g., iodocyclopropenes, which are highly unstable) .
  • The methyl groups in the target compound may enhance thermal stability by reducing ring strain compared to smaller halogenated benzenes .

Biological Activity

1-Bromo-2,3-dimethyl-6-iodobenzene is an organobromine compound that has been studied for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action.

Molecular Formula : C9H8BrI
Molecular Weight : 295.97 g/mol
CAS Number : 50997914

Biological Activity Overview

1-Bromo-2,3-dimethyl-6-iodobenzene has shown promising biological activity in various studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential cellular processes.
  • Anticancer Properties : In vitro studies have demonstrated that 1-bromo-2,3-dimethyl-6-iodobenzene can induce apoptosis in cancer cell lines. The compound appears to engage multiple pathways, including the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of 1-bromo-2,3-dimethyl-6-iodobenzene can be attributed to several mechanisms:

  • Electrophilic Reactivity : The presence of bromine and iodine atoms enhances the electrophilic nature of the compound, allowing it to interact with nucleophiles within biological systems. This reactivity is crucial for its antimicrobial and anticancer effects .
  • Cell Membrane Disruption : Studies suggest that the compound can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, which may involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that 1-bromo-2,3-dimethyl-6-iodobenzene exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria. The compound was less effective against Gram-negative bacteria due to their robust outer membrane structure.

Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with 1-bromo-2,3-dimethyl-6-iodobenzene resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with concentrations as low as 10 µM.

Comparative Analysis

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50) Mechanism of Action
1-Bromo-2,3-dimethyl-6-iodobenzene32 - 128 µg/mL~10 µMElectrophilic reactivity, apoptosis
Similar Brominated CompoundsHigher MIC valuesHigher IC50 valuesVariable mechanisms

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-2,3-dimethyl-6-iodobenzene, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, directed ortho-metalation (DoM) strategies can be employed using directing groups (e.g., methoxy or dimethylamino groups) to install bromine and iodine at specific positions. Suzuki-Miyaura coupling may also be utilized for aryl-iodine bond formation, leveraging palladium catalysts . Steric effects from the methyl groups (positions 2 and 3) influence regioselectivity, favoring substitution at the less hindered para position (position 6) for iodine introduction. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize competing pathways .

Q. How can researchers purify and characterize 1-bromo-2,3-dimethyl-6-iodobenzene?

  • Methodological Answer :

  • Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients is effective. Recrystallization in non-polar solvents (e.g., hexane) may further enhance purity .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR can confirm substituent positions, with deshielding effects observed for aromatic protons near heavy atoms (Br, I).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (C8H9BrIC_8H_9BrI, exact mass: 325.89 g/mol) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX software) resolves 3D structure and confirms regiochemistry .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to volatile halogenated byproducts.
  • Storage : Keep in amber glassware at 2–8°C to prevent photodegradation (light-sensitive) and minimize thermal decomposition .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., heavy-atom absorption) be mitigated during X-ray analysis?

  • Methodological Answer :

  • Absorption Correction : Use multi-scan methods (e.g., SADABS) in SHELXL to correct for absorption artifacts caused by bromine (Z=35Z=35) and iodine (Z=53Z=53).
  • Data Collection : Optimize X-ray wavelength (e.g., Mo-Kα radiation) to balance resolution and absorption .
  • Software Tools : WinGX integrates SHELX programs for robust refinement, especially for twinned crystals or low-resolution datasets .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • 2D NMR : Employ 1^{1}H-13^{13}C HSQC/HMBC to verify coupling patterns and substituent positions.
  • Elemental Analysis : Confirm halogen stoichiometry via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What strategies optimize regioselectivity in further functionalization (e.g., introducing a trifluoromethyl group)?

  • Methodological Answer :

  • Directed C-H Activation : Use Pd-catalyzed C-H activation with directing groups (e.g., pyridine or amides) to install CF3_3 at specific positions.
  • Electrophilic Substitution : Leverage the electron-withdrawing effects of Br and I to direct electrophiles (e.g., CF3+_3^+ reagents) to meta or para positions relative to methyl groups .

Q. How can computational tools predict synthetic pathways for derivatives of this compound?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use PISTACHIO or Reaxys databases to identify feasible precursors (e.g., 2,3-dimethylphenol for bromination/iodination).
  • Machine Learning : Platforms like IBM RXN for Chemistry or ASKCOS propose reaction pathways based on similarity to published protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.